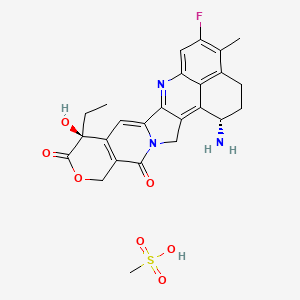

Exatecan (mesylate) (GMP)

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICYDYDJHSBMFS-GRGFAMGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168766 | |

| Record name | Exatecan mesylate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169869-90-3 | |

| Record name | Exatecan mesylate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169869903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exatecan mesylate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXATECAN MESYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76278R9RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Exatecan Mesylate: An In-Depth Technical Guide to its GMP Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan (B1662903) mesylate (DX-8951f) is a potent, semi-synthetic, water-soluble derivative of camptothecin (B557342), renowned for its significant antineoplastic activity. As a formidable inhibitor of DNA topoisomerase I, exatecan has become a pivotal component in the development of targeted cancer therapies, most notably as the cytotoxic payload in advanced antibody-drug conjugates (ADCs). This technical guide provides a comprehensive examination of exatecan's core mechanism of action, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of the associated cellular pathways and experimental workflows.

Core Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effects by targeting topoisomerase I (TOP1), an essential nuclear enzyme responsible for alleviating torsional stress in DNA during critical cellular processes such as replication and transcription.[1][2] The mechanism can be systematically broken down into the following stages:

-

Enzyme Binding and Complex Formation: Topoisomerase I initiates its catalytic cycle by inducing a transient single-strand break in the DNA backbone. This process results in the formation of a covalent intermediate known as the topoisomerase I-DNA cleavage complex (TOP1cc).[2]

-

Stabilization of the Cleavage Complex: Exatecan intercalates at the interface of this TOP1cc, effectively stabilizing it.[2] This stabilization is more potent compared to other camptothecin analogs like topotecan (B1662842) and SN-38.[1][3] Modeling studies suggest that exatecan forms additional hydrogen bonds with the flanking DNA base and the TOP1 residue N352, contributing to its superior ability to trap the TOP1cc.[3][4] This action critically prevents the religation of the single-strand break, a vital step in the normal enzymatic cycle.[2]

-

Induction of DNA Damage: The persistence of these stabilized TOP1cc leads to collisions with the advancing DNA replication machinery.[2] These encounters convert the transient single-strand breaks into highly cytotoxic, irreversible double-strand breaks (DSBs).[2]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA double-strand breaks triggers a robust DNA damage response (DDR).[5] This response activates key signaling pathways involving ATM and ATR kinases, leading to the phosphorylation of H2AX (γH2AX), a sensitive marker of DSBs.[3][6] The extensive DNA damage ultimately results in cell cycle arrest, predominantly in the S and G2 phases, and the subsequent induction of apoptosis (programmed cell death).[2][7]

Quantitative Data Presentation

The potency of exatecan has been extensively evaluated across a multitude of cancer cell lines. The following tables summarize key quantitative data, including half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values, providing a comparative perspective against other topoisomerase I inhibitors.

Table 1: Comparative IC50 Values of Topoisomerase I Inhibitors

| Cell Line | Cancer Type | Exatecan IC50 (nM) | SN-38 IC50 (nM) | Topotecan IC50 (nM) |

| MOLT-4 | Acute Leukemia | 0.23 | 12.0 | 27.2 |

| CCRF-CEM | Acute Leukemia | 0.26 | 13.5 | 33.7 |

| DMS114 | Small Cell Lung Cancer | 0.28 | 2.8 | 15.1 |

| DU145 | Prostate Cancer | 0.30 | 3.1 | 10.6 |

Data compiled from multiple sources. IC50 values can vary based on experimental conditions.[3][8]

Table 2: GI50 Values of Exatecan Mesylate in Various Cancer Cell Lines

| Cancer Type | Mean GI50 (ng/mL) |

| Breast Cancer | 2.02 |

| Colon Cancer | 2.92 |

| Stomach Cancer | 1.53 |

| Lung Cancer | 0.877 |

| PC-6 (Lung Carcinoma) | 0.186 |

| PC-6/SN2-5 (SN-38 resistant) | 0.395 |

Data is presented as the mean concentration required to inhibit cell growth by 50%.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of topoisomerase I inhibitors. Below are representative protocols for key experiments cited in the study of exatecan's mechanism of action.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), recombinant human topoisomerase I, and the assay buffer (typically 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/mL BSA).

-

Drug Incubation: Add exatecan mesylate at various concentrations to the reaction tubes. Include a positive control (e.g., camptothecin) and a no-drug negative control.

-

Enzyme Reaction: Incubate the reaction mixture at 37°C for 30 minutes to allow for the enzymatic relaxation of the DNA.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the topoisomerase I.

-

Gel Electrophoresis: Load the samples onto a 1% agarose (B213101) gel containing a DNA intercalating agent (e.g., ethidium (B1194527) bromide).

-

Visualization: Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA. Visualize the DNA bands under UV light. The inhibition of relaxation is observed as a decrease in the amount of relaxed DNA compared to the no-drug control.[10][11]

Topoisomerase I-DNA Cleavage Complex (TOP1cc) Assay (RADAR Assay)

This assay quantifies the amount of TOP1 covalently bound to DNA, which is a direct measure of the stabilization of the TOP1cc by an inhibitor.

Methodology:

-

Cell Treatment: Treat cancer cells (e.g., DU145) with varying concentrations of exatecan for a specified period (e.g., 30 minutes).

-

Cell Lysis and DNA Extraction: Lyse the cells using a chaotropic salt solution to rapidly extract nucleic acids while preserving the covalent TOP1-DNA complexes.

-

DNA Precipitation and Quantification: Precipitate the DNA with ethanol, resuspend it in a suitable buffer, and accurately quantify the DNA concentration.

-

Slot Blotting: Denature the DNA and apply it to a nitrocellulose or nylon membrane using a slot blot apparatus.

-

Immunodetection: Probe the membrane with a primary antibody specific for TOP1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: Detect the chemiluminescent signal and quantify the band intensities. The intensity is proportional to the amount of TOP1 trapped on the DNA.[2][3]

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

-

Cell Preparation: After treatment with exatecan, harvest the cells and embed them in a low-melting-point agarose on a microscope slide.

-

Lysis: Immerse the slides in a lysis buffer (containing high salt and detergents) to remove cell membranes and proteins, leaving behind nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.[12][13]

Cell Viability (Cytotoxicity) Assay

This assay measures the effect of the compound on the proliferation and viability of cancer cells.

Methodology (using CellTiter-Glo®):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of exatecan for a specified period (e.g., 72 hours).

-

Viability Assessment: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

Data Analysis: Measure the luminescence using a microplate reader. The results are typically expressed as the concentration of the drug that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50).[8][14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships central to the mechanism of action of exatecan mesylate.

Conclusion

Exatecan mesylate is a highly potent topoisomerase I inhibitor with a well-defined mechanism of action that culminates in cancer cell death. Its superior ability to trap the TOP1-DNA cleavage complex compared to other camptothecin analogs translates to enhanced cytotoxic activity across a broad range of cancer cell lines. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working to further harness the therapeutic potential of this important molecule, particularly in the context of targeted therapies like antibody-drug conjugates.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inspiralis.com [inspiralis.com]

- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 13. mdpi.com [mdpi.com]

- 14. broadpharm.com [broadpharm.com]

Exatecan: A Technical Guide to a Potent Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (B1662903) (DX-8951) is a potent, semi-synthetic, and water-soluble analog of the natural product camptothecin (B557342).[1] As a formidable inhibitor of DNA topoisomerase I (TOP1), exatecan has demonstrated significant antineoplastic activity and has become a critical component in the development of targeted cancer therapies, particularly as the cytotoxic payload in advanced antibody-drug conjugates (ADCs).[1][2] Developed to improve upon the therapeutic properties of earlier camptothecin analogs, exatecan exhibits greater stability of its active lactone form and is effective against multi-drug resistant cells.[3] While its development as a standalone systemic agent was hampered by dose-limiting toxicities, its targeted delivery via ADCs has revolutionized its therapeutic potential.[1]

This technical guide provides a comprehensive overview of the molecular pharmacology of exatecan, its mechanism of action, a compilation of quantitative biological data, detailed experimental protocols, and visualizations of key cellular pathways and experimental workflows.

Core Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.[1][2] The process unfolds as follows:

-

Formation of the TOP1 Cleavage Complex (TOP1cc): TOP1 initiates its catalytic cycle by creating a transient single-strand break in the DNA backbone, forming a covalent intermediate known as the TOP1 cleavage complex (TOP1cc).[1]

-

Stabilization by Exatecan: Exatecan and other camptothecin analogues intercalate at the interface of this complex, stabilizing it and preventing the re-ligation of the DNA strand.[1][4] Modeling studies suggest that exatecan's high potency is due to unique molecular interactions within the TOP1-DNA interface, including additional hydrogen bonds with the TOP1 residue N352 and a flanking DNA base, beyond the interactions common to other camptothecins.[5][6]

-

Induction of DNA Damage: The persistence of these stabilized TOP1cc leads to collisions with the DNA replication machinery.[2] These encounters result in the conversion of transient single-strand breaks into highly cytotoxic, irreversible double-strand DNA breaks.[1]

-

Cell Cycle Arrest and Apoptosis: The accumulation of extensive DNA damage triggers the DNA Damage Response (DDR), leading to cell cycle arrest and, if the damage is irreparable, the induction of apoptosis (programmed cell death).[1][2]

Quantitative Biological Data

The potency of exatecan has been extensively evaluated in various preclinical models. The following tables summarize key quantitative data, including its inhibitory effects on TOP1 and its cytotoxic activity against a range of cancer cell lines, as well as its pharmacokinetic properties.

Table 1: Comparative In Vitro Potency of Topoisomerase I Inhibitors

| Compound | Topoisomerase I Inhibition IC50 (µg/mL) | Reference(s) |

| Exatecan | 0.975 | [7][8][9] |

| SN-38 | 2.71 | [7] |

| Topotecan | 9.52 | [7] |

| Camptothecin | 23.5 | [7] |

IC50: The half-maximal inhibitory concentration.

Table 2: In Vitro Cytotoxicity (GI50) of Exatecan in Human Cancer Cell Lines

| Cell Line Type | Mean GI50 (ng/mL) | Reference(s) |

| Breast Cancer | 2.02 | [8][9][10] |

| Colon Cancer | 2.92 | [8][9] |

| Stomach Cancer | 1.53 | [8][9] |

| Lung Cancer | 0.877 | [8][9] |

| Esophageal Cancer | 30.8 | [11] |

| Gastric Cancer | 48.2 | [11] |

| Colorectal Cancer | 43.6 | [11] |

| Ovarian Cancer | - | [10] |

| Leukemia | - | [10] |

GI50: The concentration of drug that causes 50% inhibition of cell growth.

Table 3: In Vitro Cytotoxicity (IC50) of Exatecan-Based ADCs

| ADC | Cell Line | HER2 Status | IC50 (nM) | Reference(s) |

| IgG(8)-EXA (13) | SK-BR-3 | Positive | 0.41 ± 0.05 | [12] |

| Mb(4)-EXA (14) | SK-BR-3 | Positive | 1.35 ± 0.17 | [12] |

| Db(4)-EXA (15) | SK-BR-3 | Positive | 14.69 ± 6.57 | [12] |

| T-DXd (Trastuzumab Deruxtecan) | SK-BR-3 | Positive | - | [13] |

| Free Exatecan | SK-BR-3 | Positive | Subnanomolar | [12][14] |

| IgG(8)-EXA (13) | MDA-MB-468 | Negative | > 30 | [12] |

| Free Exatecan | MDA-MB-468 | Negative | Subnanomolar | [12] |

Table 4: Pharmacokinetic Parameters of Exatecan in Humans

| Parameter | Value | Dosing Schedule | Reference(s) |

| Terminal Elimination Half-life (t½) | ~8 hours | Weekly 30-min IV infusion | [15] |

| Clearance (CL) | 2 L/h/m² | Weekly 30-min IV infusion | [15] |

| Volume of Distribution (Vss) | 39.66 L | 21-day continuous infusion | [7] |

| Elimination Half-life (t½) | 27.45 hours | 21-day continuous infusion | [7] |

| Clearance (CL) | 1.39 L/h/m² | 21-day continuous infusion | [7] |

IV: Intravenous

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of topoisomerase I inhibitors like exatecan.

Topoisomerase I DNA Relaxation Assay

This in vitro assay measures a compound's ability to inhibit the catalytic activity of TOP1, which relaxes supercoiled DNA.[1]

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the enzyme's activity is blocked, and the DNA remains supercoiled. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Assay Buffer

-

Exatecan derivative (test compound) dissolved in DMSO

-

Sterile distilled water

-

STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose gel (0.8-1%) with ethidium (B1194527) bromide

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Prepare a reaction mixture containing the 10x assay buffer, supercoiled DNA, and sterile water.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add the test compound (Exatecan derivative) at various concentrations to the respective tubes. Include a positive control (e.g., camptothecin) and a negative control (DMSO vehicle).

-

Add a predetermined amount of human topoisomerase I to all tubes except the negative control.

-

Incubate the reaction at 37°C for 30 minutes.[16]

-

Stop the reaction by adding STEB and chloroform/isoamyl alcohol.[16]

-

Vortex and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous phase onto an agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the DNA topoisomers.

-

Visualize the DNA bands under UV light and quantify the band intensities.

Interpretation: A potent inhibitor will show a higher proportion of supercoiled DNA and a lower proportion of relaxed DNA compared to the control.[16]

In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo®)

This assay measures the effect of the compound on the proliferation of cancer cells.[4]

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is also an indicator of metabolically active cells.[4][17]

Materials:

-

Target cancer cell lines (e.g., SK-BR-3, MDA-MB-468)

-

Complete cell culture medium

-

Exatecan or Exatecan-based ADC

-

96-well plates (clear for MTT, opaque-walled for CellTiter-Glo®)

-

MTT reagent or CellTiter-Glo® Reagent

-

Solubilization solution (for MTT)

-

Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

-

Drug Treatment: Treat the cells with a range of concentrations of exatecan or the ADC for a specified period (e.g., 72 hours).[4]

-

Viability Assessment:

-

MTT: Add MTT reagent to each well and incubate. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals. Read the absorbance.[17]

-

CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate to stabilize the luminescent signal, and then read the luminescence.[17]

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 or GI50 value.[16]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor activity of exatecan or its analogues in a mouse model.[1]

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess efficacy.[1]

Materials:

-

Human cancer cell line (e.g., MIA-PaCa-2 pancreatic cancer, NCI-N87 gastric cancer)

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Exatecan or Exatecan-based ADC

-

Vehicle control

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Cell Culture: Culture the desired human cancer cell line under standard conditions.[1]

-

Tumor Implantation: Subcutaneously implant a specific number of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.[1]

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume.[1]

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, exatecan at different doses). Administer the drug according to the desired schedule (e.g., intravenous injection, once weekly for 3 weeks).[1]

-

Data Collection: Continue to monitor tumor volume, mouse body weight (as a measure of toxicity), and overall health throughout the study.[1][2]

-

Endpoint and Analysis: The study may be terminated when tumors in the control group reach a predetermined size. Euthanize the mice, excise the tumors, and weigh them. Analyze the data to determine the tumor growth inhibition (TGI) for each treatment group.[1]

Mechanisms of Resistance and Future Directions

Resistance to TOP1 inhibitors can arise through mechanisms such as mutations in the TOP1 gene or upregulation of DNA repair pathways.[1] Exatecan has shown the ability to overcome some forms of resistance, including those mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein, as it is a poor substrate for these efflux pumps.[18]

The true potential of exatecan is being realized through its incorporation into ADCs.[2] Novel linker technologies are being developed to enhance the stability of exatecan-based ADCs in circulation, potentially widening the therapeutic window.[19] Furthermore, preclinical studies have demonstrated that exatecan acts synergistically with inhibitors of the DNA damage response, such as ATR and PARP inhibitors, suggesting promising combination therapy strategies.[1][5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. researchgate.net [researchgate.net]

- 11. Portico [access.portico.org]

- 12. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Phase I and pharmacokinetic study of the topoisomerase I inhibitor, exatecan mesylate (DX-8951f), using a weekly 30-minute intravenous infusion, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Exatecan Mesylate: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan (B1662903) mesylate (DX-8951f) is a potent, semi-synthetic, and water-soluble analog of camptothecin, a natural alkaloid with significant antineoplastic activity.[] As a topoisomerase I inhibitor, it represents a key molecule in the development of targeted cancer therapies, particularly as the cytotoxic payload in antibody-drug conjugates (ADCs).[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Exatecan mesylate. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanism and experimental workflows to support further research and development in oncology.

Chemical Structure and Physicochemical Properties

Exatecan mesylate is the methanesulfonate (B1217627) salt of Exatecan, which enhances its water solubility.[4] The anhydrous free base form of the drug is referred to as DX-8951.[][5]

Table 1: Chemical and Physical Properties of Exatecan Mesylate

| Property | Value | Source(s) |

| IUPAC Name | (1S,9S)-1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-10,13-dione, monomethanesulfonate | [4][6] |

| Synonyms | DX-8951f, Exatecan mesilate | [4][6][7] |

| Molecular Formula | C₂₄H₂₂FN₃O₄ • CH₄O₃S | [6][8] |

| Molecular Weight | 531.55 g/mol | [4][8] |

| Appearance | White to beige solid/powder | [4] |

| Melting Point | >137°C (decomposes) | [4][9] |

| Solubility | DMSO: Soluble (2 mg/mL, warmed), Water: 12.5 mg/mL | [6][8] |

| Storage Temperature | -20°C to -10°C, desiccated, hygroscopic | [9] |

Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential enzyme for relieving torsional stress in DNA during replication and transcription.[10][11] The mechanism involves the stabilization of the topoisomerase I-DNA cleavage complex, which ultimately leads to cancer cell death.[12][13]

Signaling Pathway

The key steps in the mechanism of action of Exatecan are:

-

Binding to the Topoisomerase I-DNA Complex: Topoisomerase I creates a transient single-strand break in the DNA to allow for relaxation of supercoiled DNA.[13][14] Exatecan then binds to this enzyme-DNA complex.[13]

-

Stabilization of the Cleavable Complex: The binding of Exatecan prevents the re-ligation of the DNA strand, trapping the topoisomerase I enzyme on the DNA.[11][14]

-

Formation of Double-Strand Breaks: During DNA replication, the collision of the replication fork with the stabilized cleavable complex leads to the formation of irreversible DNA double-strand breaks.[11][13]

-

Induction of Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and programmed cell death (apoptosis).[10][12]

Caption: Mechanism of Topoisomerase I inhibition by Exatecan.

Synthesis Overview

The synthesis of Exatecan mesylate can be achieved through various routes, including linear and convergent strategies.[2] A common approach involves the multi-step synthesis of key intermediates followed by their condensation and final deprotection steps.[2][15] While detailed synthetic procedures are often proprietary, a generalized workflow can be outlined.

Caption: Generalized synthetic workflow for Exatecan mesylate.

Preclinical and Clinical Data

Exatecan mesylate has undergone extensive preclinical and clinical evaluation.

In Vitro Cytotoxicity

Exatecan has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines.

Table 2: In Vitro Activity of Exatecan Mesylate

| Cell Line Type | Metric | Value | Source(s) |

| Various Cancer Cell Lines | IC₅₀ (Topoisomerase I Inhibition) | 0.975 µg/mL (2.2 µM) | [8][16][17] |

| Breast Cancer | GI₅₀ | 2.02 ng/mL | [18] |

| Colon Cancer | GI₅₀ | 2.92 ng/mL | [18] |

| Stomach Cancer | GI₅₀ | 1.53 ng/mL | [18] |

| Lung Cancer | GI₅₀ | 0.877 ng/mL | [18] |

Pharmacokinetics in Humans

Pharmacokinetic parameters of Exatecan have been characterized in several Phase I and II clinical trials.

Table 3: Human Pharmacokinetic Parameters of Exatecan Mesylate

| Parameter | Value | Dosing Schedule | Source(s) |

| Clearance | 2.28 L/h/m² | 0.5 mg/m²/day for 5 days every 3 weeks | [19] |

| Volume of Distribution | 18.2 L/m² | 0.5 mg/m²/day for 5 days every 3 weeks | [19] |

| Elimination Half-life | 7.9 h | 0.5 mg/m²/day for 5 days every 3 weeks | [19] |

| Clearance | ~3 L/h | 24-hour continuous infusion every 3 weeks | [5] |

| Volume of Distribution | ~40 L | 24-hour continuous infusion every 3 weeks | [5] |

| Elimination Half-life | ~14 h | 24-hour continuous infusion every 3 weeks | [5] |

Dose-Limiting Toxicities

The primary dose-limiting toxicities observed in clinical trials are hematological.

Table 4: Dose-Limiting Toxicities in Humans

| Toxicity | Dosing Schedule | Source(s) |

| Neutropenia, Thrombocytopenia | Weekly 24-hour infusion | [14] |

| Granulocytopenia | 24-hour continuous infusion every 3 weeks | [5] |

| Stomatitis, Neutropenia, Liver Dysfunction | 30-minute infusion daily for 5 or 7 days | [20][21] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of topoisomerase I inhibitors. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a generalized procedure for determining the cytotoxic effects of Exatecan mesylate on adherent cancer cell lines.[22]

-

Cell Seeding:

-

Harvest and count the desired cancer cell line.

-

Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[22]

-

-

Drug Treatment:

-

Prepare serial dilutions of Exatecan mesylate in a suitable medium.

-

Remove the medium from the wells and add 100 µL of the diluted drug solutions.

-

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the drug stock).[22]

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[22]

-

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for a period that allows for formazan (B1609692) crystal formation.

-

Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[22]

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ or GI₅₀ value.[23]

-

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[22][23]

-

Reaction Setup:

-

On ice, prepare reaction mixtures in microcentrifuge tubes containing a reaction buffer, supercoiled plasmid DNA, and the desired concentrations of Exatecan mesylate (or vehicle control).[22]

-

-

Enzyme Addition:

-

Add purified human topoisomerase I to each reaction tube, except for the negative control (no enzyme).[22]

-

-

Incubation:

-

Incubate the reaction at 37°C for 30 minutes.[23]

-

-

Reaction Termination:

-

Stop the reaction by adding a loading dye containing a stop solution (e.g., SDS and EDTA).[22]

-

-

Agarose (B213101) Gel Electrophoresis:

-

Load the samples onto an agarose gel (e.g., 1%) and run the gel at a constant voltage to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).[22]

-

-

Visualization and Analysis:

-

Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light.[22]

-

Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed form in the presence of Exatecan mesylate.[22]

-

Caption: Workflow for a Topoisomerase I DNA Relaxation Assay.

Conclusion

Exatecan mesylate is a highly potent topoisomerase I inhibitor with a well-characterized chemical structure and mechanism of action. Its favorable physicochemical properties, particularly its water solubility, and its potent preclinical and clinical activity have established it as a significant agent in oncology research and development. The true potential of Exatecan is currently being realized through its incorporation into advanced drug delivery systems, such as antibody-drug conjugates, which utilize its high potency for the targeted destruction of cancer cells while aiming to minimize systemic toxicity.[10] This guide provides a foundational resource for professionals engaged in the ongoing efforts to harness the therapeutic benefits of this important molecule.

References

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. ascopubs.org [ascopubs.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Exatecan Mesylate | C25H30FN3O9S | CID 151114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Exatecan mesylate | 197720-53-9 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]

- 13. Portico [access.portico.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Exatecan mesylate dihydrate (DX-8951 mesylate dihydrate) | ADC Cytotoxin | 197720-53-9 | Invivochem [invivochem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

Exatecan Mesylate for Antibody-Drug Conjugate Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Exatecan (B1662903) mesylate, a semi-synthetic, water-soluble derivative of camptothecin (B557342), has garnered significant attention as a promising payload for next-generation ADCs.[1][2] Its potent mechanism of action as a topoisomerase I inhibitor, coupled with its ability to overcome multidrug resistance and exert a significant bystander effect, positions it as a valuable tool in the development of novel cancer therapies.[3]

This technical guide provides an in-depth overview of exatecan mesylate for ADC research. It covers its core mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its application and evaluation.

Core Concepts: Mechanism of Action

Exatecan mesylate exerts its cytotoxic effect by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[4] The binding of exatecan to the topoisomerase I-DNA complex prevents the re-ligation of the DNA strand, stabilizing what is known as the "cleavable complex."[4] This leads to an accumulation of single-strand DNA breaks. During DNA replication, the collision of the replication fork with these stabilized complexes results in irreversible double-strand DNA breaks, triggering the DNA damage response and ultimately leading to apoptotic cell death.[4][5]

A key advantage of certain exatecan-based ADCs is the "bystander effect."[5][6] This occurs when the cell-permeable exatecan payload, released inside the target antigen-positive cancer cell, diffuses into neighboring antigen-negative tumor cells, inducing their apoptosis as well.[5][6] This is particularly advantageous for treating heterogeneous tumors with varied antigen expression.

Mechanism of Exatecan ADC Action and Bystander Effect.

Data Presentation

Physical and Chemical Properties of Exatecan Mesylate

| Property | Value |

| Synonyms | DX-8951, DX-8951f (mesylate)[7] |

| Molecular Formula | C₂₄H₂₂FN₃O₄ · CH₃SO₃H[3] |

| Molecular Weight | 531.55 g/mol (Mesylate)[7] |

| Appearance | White to beige solid[7][8] |

| Melting Point | >137°C (decomposes)[7][9] |

| Solubility | DMSO: soluble[3] |

| Storage Temperature | -10 to -25°C[8] |

In Vitro Cytotoxicity of Exatecan and Exatecan-Based ADCs

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound/ADC | Cell Line | Cancer Type | IC50 (nM) |

| Exatecan (Free Drug) | SK-BR-3 | Breast (HER2+) | Sub-nanomolar[10] |

| Exatecan (Free Drug) | BT-474 | Breast (HER2+) | Sub-nanomolar[10] |

| Exatecan (Free Drug) | MDA-MB-468 | Breast (HER2-) | Sub-nanomolar[10] |

| Tra-Exa-PSAR10 (DAR 8) | SK-BR-3 | Breast (HER2+) | 0.18 ± 0.04[11] |

| Tra-Exa-PSAR10 (DAR 8) | NCI-N87 | Gastric (HER2+) | 0.20 ± 0.05[11] |

| Tra-Exa-PSAR10 (DAR 8) | MDA-MB-453 | Breast (HER2+) | 0.20 ± 0.10[11] |

| Tra-Exa-PSAR10 (DAR 8) | BT-474 | Breast (HER2+) | 0.9 ± 0.4[11] |

| Tra-Exa-PSAR10 (DAR 8) | MDA-MB-361 | Breast (HER2+) | 2.0 ± 0.8[11] |

| Tra-Exa-PSAR10 (DAR 8) | MCF-7 | Breast (HER2-) | > 10[11] |

| IgG(8)-EXA (DAR ~8) | SK-BR-3 | Breast (HER2+) | 0.41 ± 0.05[12] |

| IgG(8)-EXA (DAR ~8) | MDA-MB-468 | Breast (HER2-) | > 30[12] |

| T-DXd (Enhertu®) | SK-BR-3 | Breast (HER2+) | 0.04 ± 0.01[12] |

| Human Colon Cancer Cell Lines (Various) | Colon | More potent than SN-38 in 4 of 5 lines[13] | |

| Human Ovarian Cancer Cell Lines (Various) | Ovarian | More potent than SN-38 in 3 of 4 lines[13] |

In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models

Tumor growth inhibition (TGI) is a key metric for evaluating the in vivo efficacy of an anticancer agent.

| ADC Construct | Dose | Xenograft Model | Outcome |

| Tra-Exa-PSAR10 | 1 mg/kg | NCI-N87 (Gastric) | Outperformed DS-8201a (Enhertu®)[14] |

| Tra-Exa-PSAR10 | 10 mg/kg | BT-474 (Breast) | Strong anti-tumor activity[15] |

| Dual-TOP1i DAR4 Araris ADC | 2 x 10 mg/kg | JIMT-1 (Breast) | Superior anti-tumor efficacy and tumor eradication compared to payload-dose-adjusted T-DXd[2] |

| T-DXd (payload-dose adjusted) | 2 x 5 mg/kg | JIMT-1 (Breast) | Limited tumor growth inhibition[2] |

| Exatecan (Free Drug) | 3.325-50 mg/kg | SC-6-JCK (Gastric) | Reduced tumor growth[3] |

| Exatecan (Free Drug) | 75 mg/kg | HCT116, PC-6, PC12 | Reduced tumor weight[3] |

Experimental Protocols

Protocol 1: ADC Synthesis and Conjugation (Thiol-Maleimide Chemistry)

This protocol describes a common method for ADC synthesis using thiol-maleimide chemistry, involving the reduction of interchain disulfide bonds in the monoclonal antibody to generate free thiol groups for conjugation with a maleimide-functionalized exatecan linker.[1]

General workflow for Exatecan-ADC synthesis.

Materials:

-

Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-activated Exatecan Drug-Linker

-

Quenching Agent: N-acetylcysteine or L-Cysteine[14]

-

Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)[14]

-

Reaction Buffers: PBS, pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the drug-linker[14]

Procedure:

-

Antibody Reduction:

-

Conjugation Reaction:

-

Prepare a stock solution of the maleimide-activated exatecan drug-linker in DMSO.[14]

-

Add a 1.5-fold molar excess of the drug-linker stock solution per generated thiol group to the reduced antibody solution.[14]

-

Incubate the reaction mixture at room temperature for 1 hour with gentle agitation, protected from light.[14]

-

-

Quenching:

-

To quench any unreacted maleimide (B117702) groups, add a 5-fold molar excess of N-acetylcysteine or L-cysteine (relative to the drug-linker) to the reaction mixture.[14]

-

Incubate for an additional 20 minutes at room temperature.[14]

-

-

Purification:

-

Characterization:

-

Determine the protein concentration and the Drug-to-Antibody Ratio (DAR).

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

Exatecan-based ADC and control articles

-

96-well plates (clear for MTT, opaque-walled for CellTiter-Glo)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO) OR CellTiter-Glo® Reagent

-

Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo)

Procedure:

-

Cell Seeding:

-

ADC Treatment:

-

Viability Assessment:

-

For MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[11]

-

Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.[4]

-

Read absorbance at 570 nm.[5]

-

-

For CellTiter-Glo Assay:

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot a dose-response curve to determine the IC50 value.[5]

-

Protocol 3: Quantification of Bystander Effect (Co-culture Assay)

This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of the ADC.

Experimental workflow for the bystander effect co-culture assay.

Materials:

-

Antigen-positive (Ag+) cell line (e.g., SK-BR-3)

-

Antigen-negative (Ag-) cell line, preferably labeled (e.g., with GFP) for easy identification (e.g., MCF7-GFP)

-

Complete cell culture medium

-

Exatecan-based ADC

-

96-well plates

-

Imaging system or flow cytometer to quantify labeled Ag- cells

Procedure:

-

Cell Seeding:

-

Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio can be varied (e.g., 1:1, 1:5).[16]

-

Allow cells to adhere overnight.

-

-

ADC Treatment:

-

Treat the co-culture with a serial dilution of the ADC.

-

Incubate the plate for 3 to 6 days.[16]

-

-

Viability Assessment:

-

Measure the viability of the Ag- cells. If using fluorescently labeled cells, quantify the fluorescent signal. Alternatively, use flow cytometry to distinguish and quantify the viability of each cell population.[16]

-

-

Data Analysis:

-

Normalize the data to untreated controls.

-

Plot the percentage of viable Ag- cells against the ADC concentration to calculate a "bystander IC50."[6]

-

Protocol 4: In Vivo Efficacy in a Tumor Xenograft Model

This protocol outlines a general procedure for evaluating ADC efficacy in a mouse model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cell line for implantation

-

Exatecan-based ADC, vehicle control, and other control articles

-

Calipers for tumor measurement

-

Appropriate animal handling and surgical equipment

Procedure:

-

Model Establishment:

-

Treatment:

-

Randomize mice into treatment and control groups.

-

Administer the ADC, vehicle, or control antibody intravenously at the specified dose and schedule.

-

-

Efficacy Monitoring:

-

Data Analysis:

Conclusion

Exatecan mesylate is a highly potent topoisomerase I inhibitor that holds immense promise as a payload for antibody-drug conjugates. Its favorable properties, including high cytotoxicity, ability to overcome multidrug resistance, and potent bystander effect, make it a valuable component in the design of next-generation ADCs. The protocols and data presented in this guide provide a framework for the continued research and development of exatecan-based ADCs, with the ultimate goal of translating these promising preclinical findings into effective cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Exatecan mesylate | 197720-53-9 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]

- 12. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The activity profile of the hexacyclic camptothecin derivative DX-8951f in experimental human colon cancer and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. exatecan mesylate anhydrous | C25H26FN3O7S | CID 6918249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. benchchem.com [benchchem.com]

Preclinical Development of Exatecan-Based Antibody-Drug Conjugates: A Technical Guide

Introduction

Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapies, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2] A critical component of an ADC is its cytotoxic payload. Exatecan (B1662903), a potent, semi-synthetic, and water-soluble derivative of camptothecin, has emerged as a highly promising payload for next-generation ADCs.[3][4] Its primary mechanism of action is the inhibition of topoisomerase I (TOP1), an enzyme crucial for DNA replication and transcription.[5][6]

Exatecan-based ADCs have demonstrated significant preclinical potential due to several key advantages. These include high potency, the ability to overcome multidrug resistance (MDR) as exatecan is a poor substrate for common efflux pumps, and a pronounced "bystander killing effect," where the membrane-permeable payload can diffuse from the target cell to kill adjacent, antigen-negative cancer cells.[7][8][9] This guide provides an in-depth technical overview of the preclinical development of exatecan-based ADCs, summarizing quantitative data, detailing key experimental protocols, and visualizing the core mechanisms and workflows.

Mechanism of Action

Molecular Mechanism of Exatecan

Exatecan exerts its cytotoxic effects by targeting and stabilizing the transient covalent complex formed between topoisomerase I and DNA, known as the TOP1 cleavage complex (TOP1cc).[3][4] Normally, TOP1 relieves torsional stress in DNA by creating a temporary single-strand break, which it then re-ligates.[3] Exatecan binds to this TOP1-DNA intermediate, preventing the re-ligation step.[4] This stabilization leads to an accumulation of single-strand breaks. When a DNA replication fork collides with these stabilized complexes, it results in the formation of irreversible and highly cytotoxic double-strand DNA breaks, which trigger cell cycle arrest and ultimately lead to apoptotic cell death.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. drugtargetreview.com [drugtargetreview.com]

Pharmacokinetics and pharmacodynamics of Exatecan

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Exatecan (B1662903)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951f) is a potent, semi-synthetic, water-soluble hexacyclic analog of camptothecin (B557342), an antineoplastic agent that targets DNA topoisomerase I (TOP1).[1][2] Unlike the prodrug irinotecan, exatecan is an intrinsically active compound, meaning it does not require metabolic activation to exert its cytotoxic effects.[3][4] This characteristic may reduce the inter-individual variability often seen with camptothecin analogs.[4] Preclinical studies have demonstrated that Exatecan is a more potent inhibitor of TOP1 than camptothecin, topotecan (B1662842), and SN-38 (the active metabolite of irinotecan).[3][5] While its development as a standalone systemic therapy was challenged by dose-limiting toxicities, its high potency has made it a critical payload for antibody-drug conjugates (ADCs), enabling targeted delivery to tumor cells and improving its therapeutic index.[6][7][8]

This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Exatecan, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and associated workflows.

Pharmacokinetics (PK)

The pharmacokinetic profile of Exatecan has been characterized in multiple Phase I and II clinical trials across various dosing schedules. The data consistently show that Exatecan exhibits linear pharmacokinetics, with key parameters like maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) increasing proportionally with the dose.[5][9][10]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Metabolism: Exatecan is metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP1A2.[5][11] The major metabolites identified in both rats and humans are hydroxylated forms.[5]

-

Distribution: The volume of distribution at steady-state (Vss) is moderately large, indicating distribution into tissues.[12]

-

Excretion: In rats, the primary route of excretion is through feces (78%), with a smaller portion eliminated in the urine (15%).[12]

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for total Exatecan (lactone + carboxylate forms) derived from various clinical studies.

Table 1: Pharmacokinetic Parameters of Exatecan in Patients with Advanced Solid Malignancies (Weekly 30-min Infusion)

| Parameter | Value (Mean) |

| Terminal Elimination Half-life (t½) | ~8 hours[9] |

| Clearance (CL) | ~2 L/h/m²[9] |

| Volume of Distribution (Vd) | 18.2 L/m²[13] |

This study involved a weekly 30-minute intravenous infusion for three out of every four weeks.[9]

Table 2: Pharmacokinetic Parameters of Exatecan in Patients with Advanced Solid Malignancies (21-Day Continuous Infusion)

| Parameter | Value (Mean) | CV (%) |

| Steady-State Concentration (Css) | 6.88 - 19.41 ng/mL* | 74.2 - 80.6 |

| Clearance (CL) | 1.39 L/h/m² | 86.9 |

| Volume of Distribution at Steady-State (Vss) | 39.66 Liters | 197.4 |

| Elimination Half-life (t½) | 27.45 hours | 131.2 |

*Range corresponds to dose levels from 0.15 to 0.30 mg/m²/day.[3][14]

Table 3: Pharmacokinetic Parameters of Exatecan in Patients with Hematological Malignancies (Daily 30-min Infusion for 5 Days)

| Parameter | Day 1 Value (Mean) | Day 5 Value (Mean) |

| Elimination Half-life (t½) | 8.75 hours | - |

| Clearance (CL) | 1.86 L/h/m² | 2.05 L/h/m² |

| Volume of Distribution at Steady-State (Vss) | 14.36 L/m² | - |

No significant differences were observed between Day 1 and Day 5 parameters, indicating no autoinduction or inhibition of clearance.[12]

Table 4: Pharmacokinetic Parameters of Exatecan in Various Phase II Studies (Daily 30-min Infusion for 5 Days)

| Patient Population | Clearance (CL) | Volume of Distribution (Vd) | Elimination Half-life (t½) |

| Metastatic Breast Carcinoma | ~1.4 L/h/m² | ~12 L/m² | ~8 hours[10] |

| Advanced NSCLC | 2.28 L/h/m² | 18.2 L/m² | 7.9 hours[13] |

| Advanced Ovarian Cancer | 2.1 L/h/m² | 20 L/m² | 9.5 hours[15] |

Lactone and Total Drug Pharmacokinetics

Exatecan exists in a pH-dependent equilibrium between an active, closed-ring lactone form and an inactive, open-ring carboxylate form.[3] The ratio of the lactone to total drug concentration in plasma decreases over time after infusion.[4] In one study, this ratio was 0.81 at the end of the infusion, falling to 0.15 ten hours later.[4] The overall exposure ratio of lactone to total drug (AUC ratio) was found to be approximately 0.30.[3][4] The pharmacokinetics of the lactone and total drug are considered similar because the carboxylate form acts as a reservoir for the active lactone.[3]

Pharmacodynamics (PD)

Mechanism of Action

Exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[16][17] This enzyme is essential for relieving the torsional stress in DNA that occurs during replication and transcription.[1][16] The mechanism proceeds through the following steps:

-

TOP1-DNA Complex Formation: Topoisomerase I creates a transient single-strand break in the DNA, forming a covalent intermediate known as the TOP1-DNA cleavage complex (TOP1cc).[1][18]

-

Stabilization of the Complex: Exatecan intercalates at the DNA-enzyme interface, stabilizing the TOP1cc.[18] This prevents the re-ligation of the DNA strand, which is a critical step in the enzyme's normal catalytic cycle.[18]

-

Induction of DNA Damage: The persistence of these stabilized complexes leads to collisions with the DNA replication machinery.[18] These encounters convert the reversible single-strand breaks into irreversible and highly lethal double-strand breaks.[18][19]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA double-strand breaks triggers a cellular DNA damage response, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[16][18][19]

Potency and In Vitro Activity

Exatecan has demonstrated superior potency compared to other camptothecin analogs. It is approximately 3-fold and 10-fold more potent at inhibiting TOP1 than SN-38 and topotecan, respectively.[3] Its cytotoxic activity against various human cancer cell lines is also significantly greater.[3][5]

Table 5: Comparative IC50 Values for Topoisomerase I Inhibition

| Compound | IC50 (µg/mL) |

| Exatecan | 0.975 [3] |

| SN-38 | 2.71[3] |

| Topotecan | 9.52[3] |

| Camptothecin | 23.5[3] |

Table 6: Mean GI50 (50% Growth Inhibition) Values of Exatecan in Human Cancer Cell Lines

| Cancer Type | Mean GI50 (ng/mL) |

| Esophageal Cancer | 30.8[5] |

| Gastric Cancer | 48.2[5] |

| Colorectal Cancer | 43.6[5] |

| Breast Cancer | 70.6[5] |

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

A clear relationship has been established between Exatecan exposure and its primary dose-limiting toxicity: myelosuppression.[3][9]

-

Hematological Toxicity: The magnitude of the decrease in neutrophil and platelet counts is directly related to pharmacokinetic parameters reflecting total drug exposure, such as AUC and Css.[3][9] This relationship has been described by sigmoidal Emax models.[3] A population PK/PD model demonstrated that an Emax indirect effect model could relate drug exposure to the production of neutrophil and platelet precursors in the bone marrow.[20]

-

Predictive Biomarkers: Research has identified potential biomarkers that may predict tumor sensitivity to Exatecan. High expression of Schlafen 11 (SLFN11) and deficiencies in the homologous recombination (HR) DNA repair pathway are associated with increased vulnerability to TOP1 inhibitors.[7][21][22]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Exatecan's pharmacological profile.

1. Quantification of Exatecan in Biological Samples

This protocol describes a general method for quantifying Exatecan in plasma using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][23][24]

-

Objective: To determine the concentration of Exatecan in plasma samples for pharmacokinetic analysis.

-

Methodology:

-

Sample Preparation: Plasma samples are thawed and prepared, often via a one-step protein precipitation with a solvent like acetonitrile (B52724).[24]

-

Chromatographic Separation: The prepared sample is injected into an HPLC system. Separation is typically achieved on a reverse-phase C18 column (e.g., Puresil C18, 4.6 mm x 150 mm).[25] A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate) is used to separate Exatecan from other plasma components.[25]

-

Detection:

-

HPLC-FID/UV: Detection can be performed using a fluorescence or UV detector.

-

LC-MS/MS: For higher sensitivity and specificity, a triple-quadrupole tandem mass spectrometer with a positive electrospray ionization (ESI) source is used, operating in multiple reaction monitoring (MRM) mode.[24]

-

-

Quantification: A calibration curve is constructed using standard solutions of Exatecan at known concentrations. The concentration in the unknown samples is calculated by comparing their peak areas or responses to the calibration curve.[23] The lower limit of quantification is typically in the range of 0.20-0.5 ng/mL.[12][24]

-

2. Topoisomerase I Inhibition (DNA Relaxation) Assay

This assay measures the ability of Exatecan to inhibit the catalytic activity of TOP1.[19]

-

Objective: To quantify the potency of Exatecan as a TOP1 inhibitor.

-

Principle: TOP1 relaxes supercoiled plasmid DNA. In the presence of an inhibitor like Exatecan, this relaxation is prevented. The supercoiled and relaxed forms of DNA can be separated and visualized using agarose (B213101) gel electrophoresis.[19]

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing a reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and recombinant human topoisomerase I enzyme.

-

Drug Incubation: Exatecan is added to the reaction mixture at various concentrations. A positive control (another known TOP1 inhibitor) and a negative (vehicle) control are included.

-

Incubation: The reaction is incubated at 37°C for approximately 30 minutes to allow the enzyme to act on the DNA.[19]

-

Reaction Termination: The reaction is stopped by adding a stop buffer containing a protein denaturant (e.g., SDS).

-

Analysis: The DNA topoisomers (supercoiled vs. relaxed) are separated by electrophoresis on an agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).

-

Visualization and Quantification: The DNA bands are visualized under UV light. A potent inhibitor will result in a higher proportion of the supercoiled DNA form compared to the control, where most of the DNA will be relaxed.[19]

-

3. Cell Viability (Cytotoxicity) Assay

This assay is used to determine the concentration of Exatecan that inhibits the growth of cancer cells.[17]

-

Objective: To determine the in vitro cytotoxicity of Exatecan against cancer cell lines and calculate the GI50 (concentration for 50% growth inhibition).

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.[17]

-

Drug Treatment: The cells are then treated with a serial dilution of Exatecan for a defined period, typically 72 hours.[17]

-

Viability Assessment: After the incubation period, cell viability is measured. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.[17]

-

Data Analysis: Luminescence is measured with a microplate reader. The data are normalized to untreated controls, and a dose-response curve is generated to calculate the GI50 value.[17]

-

Conclusion

Exatecan is a highly potent topoisomerase I inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile.[3][9][12] Its linear pharmacokinetics and the direct relationship between drug exposure and myelosuppression provide a predictable toxicity profile.[3][9][26] While systemic toxicity has limited its use as a standalone agent, its potent cell-killing mechanism, which involves the stabilization of the TOP1-DNA cleavage complex and induction of extensive DNA damage, makes it an exceptionally effective payload for antibody-drug conjugates.[7][8][18] The methodologies outlined in this guide are fundamental to the continued research and development of Exatecan-based therapeutics, allowing for precise characterization and optimization of this important class of anticancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Portico [access.portico.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. benchchem.com [benchchem.com]

- 8. Tumor-selective, antigen-independent delivery of a pH sensitive peptide-topoisomerase inhibitor conjugate suppresses tumor growth without systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase I and pharmacokinetic study of the topoisomerase I inhibitor, exatecan mesylate (DX-8951f), using a weekly 30-minute intravenous infusion, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Phase II study of intravenous exatecan mesylate (DX-8951f) administered daily for 5 days every 3 weeks to patients with metastatic breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DX-8951f: summary of phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Phase I and pharmocokinetic study of exatecan mesylate administered as a protracted 21-day infusion in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A phase II study of intravenous exatecan mesylate (DX-8951f) administered daily for 5 days every 3 weeks to patients with advanced ovarian, tubal or peritoneal cancer resistant to platinum, taxane and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. rsc.org [rsc.org]

- 26. A phase II clinical and pharmacokinetic study of intravenous exatecan mesylate (DX-8951f) in patients with untreated metastatic gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Exatecan Mesylate: A Technical Guide for Researchers

Abstract

Exatecan mesylate (DX-8951f) is a potent, water-soluble, semi-synthetic camptothecin (B557342) analogue that exhibits significant antitumor activity.[1] As a topoisomerase I inhibitor, it represents a key therapeutic agent in oncology, both as a standalone chemotherapy and as a cytotoxic payload in antibody-drug conjugates (ADCs).[2][3] This technical guide provides an in-depth overview of the in vitro cytotoxicity of Exatecan mesylate, detailing its mechanism of action, summarizing key quantitative data on its efficacy, providing detailed experimental protocols for its evaluation, and visualizing the critical signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanism of Action: Topoisomerase I Inhibition

Exatecan mesylate exerts its cytotoxic effects by targeting and inhibiting the nuclear enzyme topoisomerase I (Topo I).[3] Topo I plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA double helix.[3] It achieves this by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then religating the break.[3]

Exatecan mesylate's mechanism of action can be summarized in the following steps:

-

Binding to the Topoisomerase I-DNA Complex: Exatecan mesylate intercalates into the complex formed between Topo I and DNA.[]

-

Stabilization of the Cleavable Complex: The binding of Exatecan mesylate stabilizes this "cleavable complex," preventing the religation of the single-strand break.[5]

-

Induction of DNA Damage: During the S-phase of the cell cycle, the advancing replication fork collides with the stabilized Topo I-DNA complex. This collision leads to the conversion of the single-strand break into a permanent and lethal double-strand break.[3]

-

Cell Cycle Arrest and Apoptosis: The accumulation of double-strand DNA breaks triggers a DNA damage response, leading to cell cycle arrest, primarily at the G2/M checkpoint, and the subsequent induction of programmed cell death (apoptosis).[3][6]

A key advantage of Exatecan mesylate is that it is a water-soluble, non-prodrug derivative of camptothecin, meaning it does not require metabolic activation to exert its cytotoxic effects.[7][8]

Data Presentation: In Vitro Efficacy

Exatecan mesylate has demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values.

Table 1: Comparative IC50 Values for Topoisomerase I Inhibition

| Compound | Target | IC50 (µg/mL) |

| Exatecan mesylate (DX-8951f) | Topoisomerase I | 0.975 [7] |

| SN-38 (active metabolite of Irinotecan) | Topoisomerase I | 2.71[8] |

| Topotecan (B1662842) | Topoisomerase I | 9.52[8] |

| Camptothecin | Topoisomerase I | 23.5[8] |

Table 2: Mean GI50 Values of Exatecan Mesylate in Human Cancer Cell Lines

| Cancer Type | Mean GI50 (ng/mL) |

| Lung Cancer | 0.877[9] |

| Stomach Cancer | 1.53[9] |

| Breast Cancer | 2.02[9] |

| Colon Cancer | 2.92[9] |

Table 3: Cytotoxicity of Exatecan Mesylate in Specific Human Cancer Cell Lines

| Cell Line | Cancer Type | Mean GI50 (ng/mL) |

| PC-6 | Small Cell Lung Carcinoma | 0.186[10] |

| PC-6/SN2-5 (SN-38 resistant) | Small Cell Lung Carcinoma | 0.395[10] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the cytotoxicity of Exatecan mesylate.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure for determining the cytotoxic effects of Exatecan mesylate on adherent cancer cell lines, based on the methodology described in the foundational studies.

Materials:

-

Cancer cell line of interest (e.g., human colon, lung, breast cancer cell lines)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Exatecan mesylate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into 96-well plates at a density of 3,000 to 10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a series of dilutions of Exatecan mesylate in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of Exatecan mesylate to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a no-treatment control.

-

Incubate the plates for a further 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization of Formazan:

-

After the 4-hour incubation, add 100 µL of solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals. The plate can be placed on a shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the drug concentration to determine the GI50 or IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by Exatecan mesylate using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Exatecan mesylate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with various concentrations of Exatecan mesylate for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control.

-

-

Cell Harvesting:

-

For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin signal detector (FL2 or FL3) for PI.

-

Data analysis will distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in response to Exatecan mesylate treatment using Propidium Iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Exatecan mesylate

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with Exatecan mesylate as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-